Boc-Ser(tBu)-Pro-OH
CAS No.: 141106-60-7
Cat. No.: VC21153554
Molecular Formula: C17H30N2O6
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141106-60-7 |
|---|---|
| Molecular Formula | C17H30N2O6 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | (2S)-1-[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H30N2O6/c1-16(2,3)24-10-11(18-15(23)25-17(4,5)6)13(20)19-9-7-8-12(19)14(21)22/h11-12H,7-10H2,1-6H3,(H,18,23)(H,21,22)/t11-,12-/m0/s1 |
| Standard InChI Key | KQKLTVHOEKAAQH-RYUDHWBXSA-N |
| Isomeric SMILES | CC(C)(C)OC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C |
| SMILES | CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Properties
Boc-Ser(tBu)-Pro-OH is a chemically protected dipeptide consisting of serine (with both amino and hydroxyl groups protected) coupled to proline. The compound features multiple protective groups that are essential for controlled peptide synthesis. The serine residue contains a Boc group protecting the alpha-amino function and a tert-butyl group protecting the side-chain hydroxyl group, while the proline carboxylic acid remains unprotected and available for further coupling reactions.
Chemical Structure and Basic Properties
The fundamental chemical properties of Boc-Ser(tBu)-Pro-OH are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 141106-60-7 |
| Molecular Formula | C17H30N2O6 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | (2S)-1-[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
| SMILES | CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
The compound's structure consists of a serine residue with its alpha-amino group protected by a tert-butoxycarbonyl (Boc) group and its side chain hydroxyl group protected by a tert-butyl (tBu) group. This protected serine is coupled via a peptide bond to the nitrogen of proline, which retains its free carboxylic acid group. This specific arrangement of protecting groups allows for selective deprotection and further modification in peptide synthesis protocols.
Structural Components
The structure of Boc-Ser(tBu)-Pro-OH can be understood by examining its individual components:
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Boc-Ser(tBu): The N-terminus component consists of serine with its alpha-amino group protected by a Boc group and its side chain hydroxyl group protected by a tert-butyl group. The Boc-Ser(tBu) component alone has the formula C13H25NO5 .
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Pro-OH: The C-terminus component is proline with a free carboxylic acid group, having the formula C5H9NO2.
The two components are connected through an amide bond, forming a dipeptide with dual protection strategies that facilitate controlled peptide synthesis.
Synthesis and Production
The synthesis of Boc-Ser(tBu)-Pro-OH typically involves a series of protection-deprotection and coupling steps, following standard peptide synthesis protocols.
Synthetic Approaches
The synthesis of Boc-Ser(tBu)-Pro-OH generally follows solid-phase or solution-phase peptide synthesis techniques. One common approach involves:
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Starting with Boc-Ser(tBu)-OH, which has both the alpha-amino group and side chain hydroxyl group protected
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Activating the carboxylic acid group of Boc-Ser(tBu)-OH using coupling reagents
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Coupling with the amino group of proline or a proline derivative
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If necessary, selective deprotection of protecting groups on proline
Standard Boc chemistry protocols are frequently employed for these syntheses, following established procedures in peptide chemistry . These procedures typically involve TFA/DCM for Boc deprotection and neutralization with TEA/DCM, followed by coupling with reagents such as DIC/HOBt or HBTU/HOBt in appropriate solvents.
Reaction Conditions
The synthesis conditions for protected peptides like Boc-Ser(tBu)-Pro-OH require careful control of reaction parameters. Typical reaction conditions include:
| Reaction Step | Conditions | Notes |
|---|---|---|
| Boc Deprotection | 30% TFA/DCM, 30 min | For selective removal of Boc groups |
| Neutralization | 10% TEA/DCM, 10 min | To generate free amine for coupling |
| Amino Acid Coupling | 3-fold excess of amino acid, DIC/HOBt in DMF | Primary coupling conditions |
| Alternative Coupling | Boc-amino acid/HBTU/HOBt (1:1:1) with DIEA | Used for difficult couplings |
| Coupling Time | 3 hours | Followed by ninhydrin test to confirm completion |
These conditions have been optimized to ensure high yield and purity of the final product, while minimizing side reactions and racemization .
Applications in Peptide Chemistry
Boc-Ser(tBu)-Pro-OH serves as a valuable building block in peptide synthesis, particularly where the specific dipeptide sequence is required as part of a larger peptide or protein structure.
Role in Peptide Synthesis
In peptide synthesis, Boc-Ser(tBu)-Pro-OH offers several advantages:
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The compound provides a pre-formed dipeptide unit that can be directly incorporated into larger peptide sequences, reducing the number of coupling steps required.
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The dual protection strategy (Boc on alpha-amino group and tert-butyl on serine side chain) allows for selective deprotection during synthesis.
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The free carboxylic acid of proline remains available for coupling to the next amino acid in the sequence.
These properties make Boc-Ser(tBu)-Pro-OH particularly useful in the synthesis of peptides containing the Ser-Pro motif, which is common in many bioactive peptides and proteins.
Pharmaceutical and Biochemical Applications
The Ser-Pro sequence appears in numerous bioactive peptides and proteins, making Boc-Ser(tBu)-Pro-OH valuable in pharmaceutical research and development. This dipeptide unit can be found in:
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Enzyme active sites and binding pockets
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Cell-penetrating peptides
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Peptide hormones and signaling molecules
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Structural proteins where proline creates specific turns or kinks in peptide chains
The pre-protected dipeptide allows researchers to efficiently incorporate this structural motif into synthetic peptides for structure-activity relationship studies and drug development.
Chemical Reactivity and Behavior
Understanding the chemical reactivity of Boc-Ser(tBu)-Pro-OH is essential for its effective use in synthesis and research applications.
Deprotection Strategies
The protecting groups in Boc-Ser(tBu)-Pro-OH can be selectively removed under different conditions:
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Boc Group Removal: The Boc group is typically cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane. Standard conditions include 30% TFA/DCM for approximately 30 minutes .
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tert-Butyl Group Removal: The tert-butyl protecting group on the serine side chain is also acid-labile but generally requires stronger acidic conditions than the Boc group. Complete deprotection of both Boc and tert-butyl groups can be achieved using stronger acids such as hydrogen fluoride (HF) at 0°C .
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Orthogonal Deprotection: In some cases, selective deprotection of the Boc group can be achieved while maintaining the tert-butyl protection on the serine side chain, allowing for further selective modifications.
Coupling Reactions
Boc-Ser(tBu)-Pro-OH participates in standard peptide coupling reactions through its free carboxylic acid group. The carboxylic acid can be activated using various coupling reagents, including:
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Carbodiimides such as DIC (N,N'-diisopropylcarbodiimide)
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Phosphonium reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate)
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Aminium/uronium reagents such as HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
These activated species can then react with the amino group of another amino acid or peptide to form a new amide bond, extending the peptide chain.
Analytical Characterization
Proper characterization of Boc-Ser(tBu)-Pro-OH is critical for confirming its identity and purity for research and synthetic applications.
Spectroscopic and Analytical Methods
Several analytical techniques are commonly employed to characterize Boc-Ser(tBu)-Pro-OH:
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High-Performance Liquid Chromatography (HPLC): Used to assess purity and for purification purposes. Reverse-phase HPLC using C18 columns is typically employed with gradients of water and acetonitrile containing 0.1% TFA .
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Mass Spectrometry: Techniques such as ESI-MS (Electrospray Ionization Mass Spectrometry) provide accurate molecular weight confirmation. For Boc-Ser(tBu)-Pro-OH, the expected molecular weight is 358.4 g/mol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure and assess purity. Characteristic signals include those from the tert-butyl groups, the alpha hydrogens of the amino acids, and the proline ring.
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Infrared Spectroscopy (IR): Provides information about functional groups, particularly the carbonyl stretching frequencies of the carbamate, amide, and carboxylic acid groups.
These analytical methods collectively ensure the identity, purity, and structural integrity of the compound for research and synthetic applications.
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